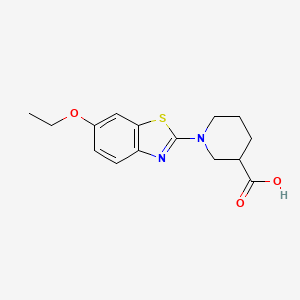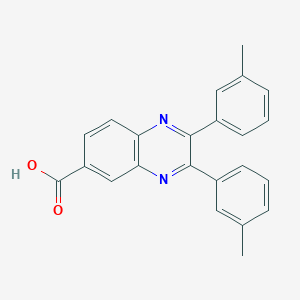![molecular formula C17H16N2O4 B7878084 4-(8-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid](/img/structure/B7878084.png)
4-(8-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(8-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid is a complex organic molecule known for its unique structural properties. This compound features a pyridobenzoxazepin core with an additional butanoic acid group, making it a notable entity in the field of synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multistep process that involves the formation of the pyridobenzoxazepin core followed by functionalization to introduce the butanoic acid group. Here’s an outline of the synthetic approach:
Formation of Pyridobenzoxazepin Core
Starting materials: 2-aminopyridine and benzaldehyde.
Reaction: Cyclization in the presence of a suitable acid catalyst to form the oxazepine ring structure.
Conditions: Typically carried out under reflux conditions in a polar solvent like ethanol.
Functionalization to Introduce Butanoic Acid Group
Intermediate: The obtained oxazepine is further reacted with butyric anhydride in the presence of a base such as triethylamine.
Conditions: Carried out under an inert atmosphere (like nitrogen) to prevent unwanted side reactions.
Industrial Production Methods
The industrial production of 4-(8-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid generally scales up the laboratory methods, with optimizations for yield and cost-effectiveness. Continuous flow reactors may be employed to ensure consistent production rates and quality.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the methyl group, leading to the formation of carboxylated derivatives.
Reduction: : The oxo group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Depending on the desired functional group, reagents can vary from halogens (for halogenation) to organometallics (for carbon-carbon bond formation).
Major Products Formed
Oxidation: : Carboxylated derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Functionalized derivatives with various groups (e.g., halogens, alkyl groups).
科学的研究の応用
Chemistry
Used as an intermediate in the synthesis of other complex organic molecules.
Studied for its reactivity and stability under various conditions.
Biology
Investigated for potential biological activity, including enzyme inhibition.
Used in the design of probes for biochemical assays.
Medicine
Explored for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Utilized in drug design as a core structure for new pharmaceutical compounds.
Industry
Employed in the development of novel materials with specific properties.
Used in the production of specialty chemicals for various applications.
作用機序
Mechanism
The compound can exert its effects through various mechanisms, depending on its functional groups and interactions with biological molecules. Typically, it can:
Bind to Enzyme Active Sites: : Inhibit enzyme activity by occupying the active site or altering the enzyme's conformation.
Interact with Cellular Receptors: : Modulate receptor activity by binding to them, affecting signal transduction pathways.
Molecular Targets and Pathways
Enzymes: : Targets enzymes involved in metabolic pathways, potentially inhibiting their activity.
Receptors: : Interacts with cellular receptors, influencing cellular communication and signaling.
類似化合物との比較
Similar Compounds
4-(8-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepin-5(6H)-yl)butanoic acid: : A close analog with a different positioning of the oxo group.
4-(8-methyl-5-hydroxypyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid: : Similar structure but with a hydroxyl group instead of an oxo group.
Uniqueness
This compound stands out due to its specific oxo and butanoic acid functionalization, which imparts unique chemical and biological properties
特性
IUPAC Name |
4-(8-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepin-6-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-6-7-14-13(10-11)19(9-3-5-15(20)21)17(22)12-4-2-8-18-16(12)23-14/h2,4,6-8,10H,3,5,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGFDYUOCOOCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=CC=N3)C(=O)N2CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid](/img/structure/B7878001.png)
![4-(4-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid](/img/structure/B7878016.png)
![4-(12-ethyl-4-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid](/img/structure/B7878023.png)


![ethyl 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoate](/img/structure/B7878060.png)
![2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid](/img/structure/B7878066.png)
![ethyl 1-benzyl-8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate](/img/structure/B7878067.png)
![4-(8-chloro-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)butanoic acid](/img/structure/B7878085.png)
![[4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid](/img/structure/B7878091.png)
![5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid](/img/structure/B7878092.png)
![3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B7878100.png)
![6-benzyl-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B7878108.png)
![methyl (6-benzyl-5,7-dimethyl-1-oxo-1,6-dihydro-2H-pyrrolo[3,4-d]pyridazin-2-yl)acetate](/img/structure/B7878109.png)
